Home > Products > Screening Compounds P27622 > N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide - 891113-71-6

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Catalog Number: EVT-2836436
CAS Number: 891113-71-6
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine []* Compound Description: This compound demonstrated significant anticancer activity in a study screening a series of novel oxadiazole analogues for anticancer potential. It exhibited a mean growth percent (GP) of 62.61 and showed particular sensitivity towards MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) cell lines. []* Relevance: This compound shares the core 1,3,4-oxadiazole ring system with N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. The key difference lies in the substitution pattern on the phenyl rings. While the target compound has a 2,4-dimethylphenyl group at the 5-position of the oxadiazole ring and a 4-ethoxybenzamide group at the 2-position, this related compound has a 4-methoxyphenyl group at the 5-position and a 2,4-dimethylphenyl group at the 2-position. This difference highlights the impact of substituent position and type on biological activity. []

2. N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine []* Compound Description: This compound is another analogue from the same study on novel oxadiazole-based anticancer agents. It showed noteworthy activity against the MDA-MB-435 (melanoma) cell line with a GP of 6.82. []* Relevance: Similar to the previous compound, this analogue also shares the core 1,3,4-oxadiazole ring with N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. The structural difference lies in the 4-hydroxyphenyl substitution at the 5-position of the oxadiazole and the 2,4-dimethylphenyl group at the 2-position. This comparison emphasizes the potential of modifying substituents on the phenyl rings attached to the oxadiazole core for modulating anticancer activity. []

4. (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) [] * Compound Description: VNI is a known inhibitor of protozoan CYP51, an enzyme crucial for sterol biosynthesis, and is effective in treating Chagas disease. []* Relevance: VNI exhibits a striking structural resemblance to N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. Both compounds share a central 1,3,4-oxadiazole ring, a benzamide substituent at the 2-position of the oxadiazole, and a 2,4-disubstituted phenyl ring. The primary differences are the substitution pattern on this phenyl ring (dichloro in VNI, dimethyl in the target compound) and the presence of an extended (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl) chain at the benzamide nitrogen in VNI. This similarity suggests a possible exploration of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide or its derivatives for anti-protozoan activity, targeting CYP51. []

5. 2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide []* Compound Description: This compound is a potent dual PI3K/mTOR inhibitor. It exhibits high selectivity for these kinases, with an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. It also demonstrates good cellular growth inhibition (IC50 = 10 nM in HCT-116 cells), reasonable plasma clearance, and acceptable oral bioavailability. []* Relevance: This compound, while structurally more complex, shares the 1,3,4-oxadiazole core with N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide. Although the surrounding structural motifs are different, the presence of the oxadiazole ring links these compounds within a broader class of heterocyclic compounds with potential biological activities. []

6. 5-(5-((2,4-Dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278) []* Compound Description: GSK356278 is a potent, selective, and brain-penetrant phosphodiesterase 4 (PDE4) inhibitor. It exhibits a superior therapeutic index compared to other PDE4 inhibitors like rolipram and roflumilast, showing promise for treating psychiatric and neurological disorders. []* Relevance: This compound, while structurally distinct from N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide in its overall architecture, highlights the significance of the 1,3,4-oxadiazole ring as a pharmacophore in medicinal chemistry. This shared feature suggests that exploring variations of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide could lead to compounds with potential activity against PDE4 or other therapeutic targets. []

Overview

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a complex organic compound characterized by its unique structural features, which include an oxadiazole ring and an ethoxybenzamide moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Source

The compound can be sourced from various chemical suppliers and is often used in research settings. It is cataloged under the CAS number 891123-29-8 and has a molecular formula of C19H19N3O3 with a molecular weight of 337.379 g/mol.

Classification

This compound falls under the category of bioactive reagents and building blocks in organic synthesis. Its classification as an oxadiazole derivative positions it within a group of compounds known for diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Methods

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves several key steps:

  1. Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under dehydrating conditions.
  2. Introduction of the Dimethylphenyl Group: This step often involves electrophilic aromatic substitution or Friedel-Crafts alkylation methods.
  3. Attachment of the Ethoxybenzamide Moiety: The final step may involve amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other suitable reagents.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can be represented using various chemical notation systems:

  • InChI: InChI=1S/C19H19N3O3/c1-4-24-15-9-7-14(8-10-15)17(23)20-19-22-21-18(25-19)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)

This notation provides a detailed representation of the compound's connectivity and stereochemistry.

Data

The compound has a melting point that can vary based on purity but is generally within a specific range indicative of its crystalline nature. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure.

Chemical Reactions Analysis

Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction processes can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can participate in both nucleophilic and electrophilic substitution reactions depending on the functional groups present.

Technical Details

These reactions require specific conditions such as solvent choice and temperature control to optimize yields and minimize by-products.

Mechanism of Action

The mechanism of action for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with biological targets such as enzymes or receptors. The compound may modulate biological pathways through inhibition or activation processes that affect cellular functions.

Process

For instance, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to elicit pharmacological responses. Detailed studies are necessary to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide include:

  • Appearance: Typically appears as a solid crystalline substance.

Chemical Properties

Chemical properties include stability under various conditions (e.g., temperature and light), solubility in common solvents (such as ethanol or dimethyl sulfoxide), and reactivity with other chemical species.

Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide has several significant applications:

  1. Scientific Research: Used as a building block for synthesizing more complex molecules in organic chemistry.
  2. Biological Studies: Investigated for potential antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Explored for therapeutic applications targeting inflammation and pain relief.
  4. Materials Science: Utilized in developing advanced materials such as polymers and coatings due to its unique structural properties .

Properties

CAS Number

891113-71-6

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.379

InChI

InChI=1S/C19H19N3O3/c1-4-24-15-8-6-14(7-9-15)17(23)20-19-22-21-18(25-19)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

GDGRKCSSQBRKAK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.